Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromopyrazole-3-carboxylic acid as the starting material.
Cyclopropanation Reaction: The cyclopropanation of 4-bromopyrazole-3-carboxylic acid can be achieved using cyclopropane carboxaldehyde in the presence of a strong base such as sodium hydride (NaH).
Methylation: The final step involves the methylation of the carboxylic acid group using methanol in the presence of a catalytic amount of sulfuric acid (H2SO4).
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in a controlled environment to ensure purity and yield.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions can occur at the bromine position, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: A wide range of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound is used in the chemical industry for the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the specific application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Methyl 4-bromo-1H-pyrazole-3-carboxylate: Similar structure but lacks the cyclopropyl group.
Methyl 4-iodo-1-cyclopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom and the cyclopropyl group in Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate gives it unique chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the bromine atom and the cyclopropyl group contributes to its unique steric and electronic properties, which influence its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain pyrazole derivatives displayed moderate to excellent activity against phytopathogenic fungi, suggesting potential applications in agricultural chemistry as fungicides .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with bromine substituents showed enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for specific cancer subtypes .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. Studies have indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interactions : These compounds may interact with specific receptors, altering signaling pathways involved in inflammation and tumor growth.
The exact mechanisms can vary based on the specific structural modifications present in the compound.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, potentially allowing it to permeate biological barriers such as the blood-brain barrier. However, detailed toxicological assessments are necessary to evaluate safety profiles for therapeutic use .
Study on Antifungal Activity
A recent study evaluated a series of pyrazole derivatives for their antifungal activity against seven different phytopathogenic fungi. The results indicated that this compound exhibited significant growth inhibition compared to control compounds, highlighting its potential as an effective agricultural fungicide .
Synergistic Effects in Cancer Treatment
Another study investigated the combined effects of this compound with doxorubicin on breast cancer cell lines. The findings revealed enhanced cytotoxicity when used in combination, suggesting that this compound could play a role in developing more effective cancer therapies .
Properties
IUPAC Name |
methyl 4-bromo-1-cyclopropylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVYZHUTQRAAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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